Ethyl 4-(hexadecyloxy)benzoate
Overview
Description
Ethyl 4-(hexadecyloxy)benzoate is an organic compound with the molecular formula C25H42O3 and a molecular weight of 390.6 g/mol . It is a benzoate ester, characterized by a long hexadecyloxy chain attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-(hexadecyloxy)benzoate can be synthesized through the esterification of 4-(hexadecyloxy)benzoic acid with ethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or a cation exchange resin, to facilitate the esterification process . The reaction is carried out under reflux conditions, where the mixture is heated to promote the formation of the ester while removing water as a by-product.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized using continuous-flow processes. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product . The use of integrated batch reactive distillation columns has also been explored to enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(hexadecyloxy)benzoate undergoes various chemical reactions, including:
Oxidation: The benzylic position of the compound can be oxidized to form benzoic acid derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution: Nucleophilic reagents such as sodium hydroxide (NaOH) can be used for substitution reactions involving the ester group.
Major Products Formed
Scientific Research Applications
Ethyl 4-(hexadecyloxy)benzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 4-(hexadecyloxy)benzoate involves its interaction with specific molecular targets. For instance, as a local anesthetic, it binds to sodium ion channels on nerve membranes, reducing the passage of sodium ions and blocking nerve impulse conduction . This results in a loss of local sensation without affecting consciousness.
Comparison with Similar Compounds
Ethyl 4-(hexadecyloxy)benzoate can be compared with other benzoate esters, such as:
Ethyl benzoate: A simpler ester with a shorter alkyl chain, used in fragrances and flavors.
Methyl benzoate: Another benzoate ester with a methyl group, known for its pleasant odor and use in perfumes.
Isopropyl benzoate: An ester with an isopropyl group, used in various industrial applications.
The uniqueness of this compound lies in its long hexadecyloxy chain, which imparts distinct physical and chemical properties, making it suitable for specific applications in research and industry.
Properties
IUPAC Name |
ethyl 4-hexadecoxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-22-28-24-20-18-23(19-21-24)25(26)27-4-2/h18-21H,3-17,22H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBDHLOUYLJFYNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50390786 | |
Record name | Benzoic acid, 4-(hexadecyloxy)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50390786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62443-20-3 | |
Record name | Benzoic acid, 4-(hexadecyloxy)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50390786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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